2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one
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Overview
Description
2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one is a synthetic organic compound that belongs to the class of benzisoxazoles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a phenyl-substituted ketone with a hydroxylamine derivative, followed by cyclization to form the benzisoxazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-phenylbenzisoxazole: A similar compound with a simpler structure.
3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one: Lacks the methyl group at the 2-position.
2-methyl-3-phenyl-1,2-benzisoxazole: A non-hydrogenated version of the compound.
Uniqueness
2-methyl-3-phenylhexahydro-1,2-benzisoxazol-4(2H)-one is unique due to its specific substitution pattern and the presence of the hexahydrobenzisoxazole ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-3-phenyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15-14(10-6-3-2-4-7-10)13-11(16)8-5-9-12(13)17-15/h2-4,6-7,12-14H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOMFRWPMNYVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C(O1)CCCC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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